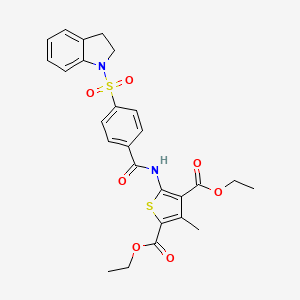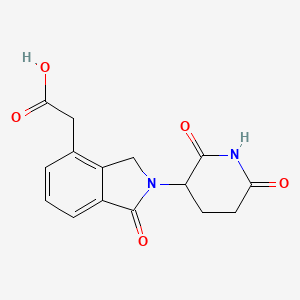![molecular formula C20H18N6O2S B2796781 N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894062-07-8](/img/structure/B2796781.png)
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse pharmacological activities. The compound’s structure includes a methoxyphenyl group, a pyridinyl group, and a sulfanylacetamide moiety, making it a molecule of interest in medicinal chemistry and drug design.
Métodos De Preparación
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly, this can be achieved through the reaction of hydrazine derivatives with pyridazine precursors under controlled conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the triazolopyridazine core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the triazolopyridazine core in the presence of a Lewis acid catalyst.
Formation of the Sulfanylacetamide Moiety:
Industrial production methods for this compound would involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.
Análisis De Reacciones Químicas
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving triazolopyridazine derivatives.
Drug Design: The compound serves as a lead molecule in drug design and development, where its structure is modified to enhance its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases, proteases, and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds:
Triazolopyridazine Derivatives: Compounds such as 1,2,4-triazolo[4,3-b]pyridazine derivatives share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
Pyridinyl Derivatives: Compounds with pyridinyl groups, such as pyridinyl triazoles, exhibit similar biological activities but may have different pharmacokinetic profiles.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups, such as methoxyphenyl triazoles, also show comparable activities but differ in their potency and selectivity.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-16-4-2-3-14(11-16)12-22-19(27)13-29-20-24-23-18-6-5-17(25-26(18)20)15-7-9-21-10-8-15/h2-11H,12-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAADXUKDACKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)








![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)




